Product packaging for Dicamba-propionic acid(Cat. No.:)

Dicamba-propionic acid

Cat. No.: B12380909
M. Wt: 293.10 g/mol
InChI Key: NGTLEGZQWKRNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dicamba-propionic acid is a specialized research formulation designed for advanced agricultural and environmental science. This combination brings together the systemic action of dicamba, a Group 4 synthetic auxin herbicide, with propionic acid, which often functions as an adjuvant or acidifying agent in herbicide formulations. Dicamba mimics the plant hormone IAA (auxin), causing uncontrolled growth and eventual death in broadleaf weeds . Researchers can utilize this reagent to investigate the synergistic effects of these components on weed control efficacy, particularly against resistant broadleaf species. Studies on tank mixtures are crucial, as combining herbicides and adjuvants can significantly alter the physicochemical properties of the spray solution, including pH reduction and surface tension, which in turn influences droplet size, volatility, and overall environmental fate . A primary research application is investigating solutions to the well-documented volatility of dicamba. New formulations and tank mixtures are a major focus for developing effective drift and volatility reduction technologies . Furthermore, this reagent is valuable in environmental remediation studies, exploring the adsorption and removal of herbicide mixtures from water using materials like biochar . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10Cl2O5 B12380909 Dicamba-propionic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10Cl2O5

Molecular Weight

293.10 g/mol

IUPAC Name

3-(2-carboxyethyl)-2,5-dichloro-6-methoxybenzoic acid

InChI

InChI=1S/C11H10Cl2O5/c1-18-10-6(12)4-5(2-3-7(14)15)9(13)8(10)11(16)17/h4H,2-3H2,1H3,(H,14,15)(H,16,17)

InChI Key

NGTLEGZQWKRNJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1C(=O)O)Cl)CCC(=O)O)Cl

Origin of Product

United States

Rational Design and Synthesis of Dicamba Propionic Acid As a Hapten

Strategic Considerations in Hapten Design for Dicamba (B1670444)

The design of a hapten is a critical first step that significantly influences the affinity and specificity of the resulting antibodies. researchgate.net For a small molecule like dicamba, it must be conjugated to a large carrier protein to become immunogenic. nih.govescholarship.org A primary consideration is to preserve the key functional groups of the target molecule to generate a specific antibody. escholarship.org Therefore, the linker, or "handle," used for conjugation should be attached as far as possible from these key functional groups. escholarship.org

In the case of dicamba (3,6-dichloro-2-methoxybenzoic acid), the carboxylic acid group, the two chlorine atoms, and the methoxy (B1213986) group are important for its recognition. nih.govcsic.es A common strategy involves designing the immunizing hapten to keep all of dicamba's functional groups unmodified. csic.es

Selection of Linker Chemistry and Functionality

The choice of the linker and its functional group for conjugation to a carrier protein is a pivotal aspect of hapten design. ucanr.edu The linker should be antigenically inert and should not mask or alter any functional groups of the target molecule. ucanr.edu

One approach involves the synthesis of haptens with a terminal aldehyde group. nih.govescholarship.org This aldehyde group can then be used for conjugation to a carrier protein through a process called reductive amination. escholarship.org This method involves the reaction of the aldehyde group with the amino groups of the protein, followed by the reduction of the resulting Schiff base to form a stable secondary amine linkage. escholarship.org This strategy has been successfully employed in the development of immunoassays for dicamba, where novel haptens with aldehyde groups were synthesized to expose the crucial carboxylic group of dicamba on the protein surface. nih.govescholarship.org

Another widely used strategy is the incorporation of a carboxylic acid group at the end of the linker. escholarship.orgmdpi.com This allows for conjugation to the primary amine groups of carrier proteins using methods like the N-hydroxysuccinimide (NHS) ester method. mdpi.comnih.gov This involves activating the carboxylic acid of the hapten to form an active ester, which then readily reacts with the amine groups on the protein. juniperpublishers.com In the context of dicamba, a hapten named DCa was synthesized with a carboxylated spacer arm, which was then conjugated to proteins. csic.es

Optimization of Linker Tethering Sites on the Target Analyte

The position where the linker is attached to the target molecule, known as the tethering site, is a critical factor that can significantly impact the performance of the resulting immunoassay. ucanr.edu Optimal hapten design often involves extending an existing carbon chain or replacing a C-H bond with a carbon chain terminated by a functional group for conjugation. ucanr.edu This minimizes changes to the electronic properties of the target molecule. ucanr.edu

For dicamba, several tethering sites have been explored. One approach is to attach the linker at the C-5 position of the aromatic ring. csic.es This strategy aims to effectively expose the methoxy and carboxylic acid groups, which are important for antibody binding. csic.es Another site that has been investigated is the methoxy group of dicamba. csic.es Research has shown that the choice of linker tethering site can influence the specificity and affinity of the generated antibodies. csic.esacs.orgnih.govcsic.es For instance, antibodies generated from haptens with linkers at different positions can exhibit varying levels of recognition for the parent compound and its metabolites. mdpi.com

Principles of Heterologous Hapten Design

Heterologous hapten design is a strategy employed to improve the sensitivity and selectivity of competitive immunoassays. nih.gov This approach involves using a hapten for the assay (coating hapten) that is structurally different from the hapten used for immunization (immunizing hapten). thermofisher.com

The use of heterologous haptens can significantly enhance the sensitivity of an immunoassay. csic.esmdpi.comthermofisher.com The principle behind this is that if the antibody has a slightly lower affinity for the coating hapten compared to the free analyte, the analyte can more easily displace the coating hapten from the antibody binding sites, leading to a more sensitive assay. nih.gov

This has been demonstrated in the development of immunoassays for dicamba. csic.es By using a collection of haptens with different linker compositions or tethering sites as heterologous competitors, researchers were able to significantly improve the IC50 values (a measure of assay sensitivity). csic.es The optimal heterologous conjugate often varies for different antibodies and assay formats, highlighting the importance of screening various combinations. csic.es The use of heterologous haptens with different spacer arms or even minor modifications to the hapten structure can fine-tune the selectivity and sensitivity of the final immunoassay. csic.esmdpi.comthermofisher.com

Interactive Data Table: Dicamba Haptens and Their Characteristics

Hapten NameLinker Tethering SiteLinker Functional GroupPurposeReference
DCaC-5 positionCarboxylic acidImmunizing hapten csic.es
DCmMethoxy groupNot specifiedHeterologous hapten csic.es
Hapten with aldehyde groupNot specifiedAldehydeImmunizing hapten nih.govescholarship.org
Dicamba-(CH2)5-acidNot specifiedCarboxylic acidImmunizing hapten medchemexpress.com

Synthetic Methodologies for Dicamba-Propionic Acid (DCa3)

The synthesis of this compound (DCa3) is part of a broader strategy to create haptens for immunoassays. A key objective in designing such haptens is to preserve the essential functional groups of the parent molecule, dicamba, which include two chlorine atoms, a methoxy group, and a carboxyl group. csic.es To achieve this, a spacer arm is typically introduced at a position distal from these key functional groups to ensure they are exposed and available for antibody recognition. csic.esmedkoo.com For a related immunizing hapten, DCa, the C-5 position of the dicamba molecule was selected for attaching the spacer arm. csic.es This strategic placement aims to effectively present the methoxy and acidic parts of the molecule to the antibody's binding site (paratope). csic.es The synthesis of such haptens is a multi-step process designed to yield the final derivatized compound. csic.es

Chemical Reaction Pathways for Hapten Derivatization

The chemical synthesis of dicamba haptens like DCa3 is a multi-step process that begins with the parent compound, dicamba. csic.es A representative synthesis for a closely related hapten, which introduces a carboxylated spacer arm, involves seven distinct steps with a global yield of approximately 35%. csic.es

The pathway commences with the nitration of dicamba at the C-5 position using a mixture of concentrated nitric and sulfuric acids. csic.es This initial step is crucial for introducing a functional group that can be further modified. The subsequent steps involve the reduction of the newly introduced nitro group to an aniline (B41778), followed by further modifications to introduce the propionic acid linker. A key reaction in this sequence is a palladium(0)-catalyzed cross-coupling reaction, which attaches the terminal alkyne-containing spacer arm to an iodinated intermediate of the dicamba structure. csic.es

A summary of the initial synthetic steps for a precursor to the final hapten is detailed below:

StepReactionReagents and ConditionsOutcome
1 NitrationConcentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄)Introduction of a nitro group at the C-5 position of dicamba (Compound 1). csic.es
2 EsterificationNot detailed in sourceProtection of the carboxylic acid group.
3 ReductionNot detailed in sourceReduction of the nitro group to form an aniline derivative (Compound 3). csic.es
4 IodinationNot detailed in sourceIntroduction of iodine to create a key intermediate for cross-coupling (Compound 4). csic.es

This structured pathway ensures the precise placement of the propionic acid linker, yielding a hapten designed for optimal performance in immunoassays. csic.es

Purification and Characterization of Synthesized Haptens

Following the chemical synthesis, a rigorous purification process is essential to isolate the target hapten from unreacted reagents and byproducts. Flash column chromatography is a standard method employed for this purpose. csic.es The process involves passing the crude reaction mixture through a column packed with a stationary phase, such as silica (B1680970) gel. A carefully selected solvent system, known as the eluent, is used to separate the compounds based on their polarity. csic.es

For a similar dicamba hapten, the purification was achieved using chloroform (B151607) (CHCl₃) and a mixture of chloroform/methanol (B129727) (9:1) containing 0.5% (v/v) formic acid as the eluent. csic.es After purification, the solvent is evaporated under reduced pressure to yield the final hapten as a solid. csic.es

Once purified, the chemical structure and identity of the synthesized hapten and its intermediates must be unequivocally confirmed. This validation is accomplished using a combination of spectroscopic and chromatographic techniques. csic.esacs.org These methods provide detailed information about the molecular structure, mass, and purity of the compound.

High-performance liquid chromatography (HPLC) is often used to assess the purity of the final product. Spectroscopic methods provide the structural details. For instance, the structure of an aniline intermediate (Compound 3) in a related synthesis was confirmed using Nuclear Magnetic Resonance (¹H NMR) and High-Resolution Mass Spectrometry (HRMS). csic.es The melting point (Mp) of the purified solid is another important physical property used for characterization. csic.es

The data obtained from these analyses provide definitive proof of the successful synthesis of the target hapten. csic.esacs.org

Analysis TypeMethodDetails for Intermediate (Compound 3)
Physical Property Melting Point (Mp)73.3–74.5 °C (recrystallized from hexane/CHCl₃) csic.es
Spectroscopy ¹H NMR(300 MHz, CDCl₃) δ 7.49–7.31 (m, 5H, CH₂C₆H₅), 6.81 (s, 1H, H-4), 5.41 (s, 2H, CH₂Ph), 4.02 (br s, 2H, NH₂), 3.73 (s, 3H, OMe) csic.es
Spectrometry HRMSCalculated for C₁₅H₁₄³⁵Cl₂NO₃ [M + H]⁺: 326.0345; Found: 326.0341 csic.es

Immunogen Preparation and Antibody Generation Utilizing Dicamba Propionic Acid

Conjugation Chemistry for Hapten-Carrier Protein Constructs

The foundation of producing anti-dicamba antibodies lies in the successful conjugation of a dicamba-like hapten, such as dicamba-propionic acid, to a large carrier protein. mdpi.comnih.gov This process, known as hapten-carrier conjugation, renders the small hapten molecule visible to the host's immune system. creative-biolabs.com The choice of conjugation chemistry is critical and depends on the functional groups available on the hapten. creative-biolabs.com this compound features a terminal carboxylic acid group, which is a common reactive handle for coupling to the primary amine groups (e.g., lysine (B10760008) residues) on a carrier protein. nih.govgoogle.com

The selection of an appropriate carrier protein is vital for inducing a strong and specific immune response against the conjugated hapten. mdpi.com The carrier protein provides epitopes that T-lymphocytes can respond to, which in turn helps B-cells produce antibodies against the hapten. interchim.fr Two of the most widely used and effective carrier proteins are Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). mdpi.comcsic.esbiorxiv.org

Keyhole Limpet Hemocyanin (KLH): KLH is a large, copper-containing respiratory protein isolated from the giant keyhole limpet (Megathura crenulata). interchim.frwikipedia.org Its large molecular mass (around 390,000 daltons per subunit, forming large oligomers) and complex structure make it highly immunogenic. interchim.frwikipedia.org KLH typically elicits a stronger immune response compared to other carriers like BSA, making it a preferred choice for immunization. interchim.frbiorxiv.org However, it can be challenging to work with due to its propensity to aggregate and precipitate. wikipedia.org

Bovine Serum Albumin (BSA): BSA is a smaller protein (approximately 66 kDa) that is readily available and highly soluble. mdpi.com It is an attractive carrier because it possesses numerous surface lysine residues with primary amines that are accessible for conjugation. mdpi.com While generally less immunogenic than KLH, its widespread use in various biological assays can sometimes be a limitation, as pre-existing anti-BSA antibodies could interfere with subsequent detection methods. biorxiv.org

It is a common practice to use different carrier proteins for immunization and for screening or coating in the final immunoassay to enhance specificity and avoid cross-reactivity with the carrier itself. interchim.fr For instance, a hapten might be conjugated to KLH for immunization and to ovalbumin (OVA) for use as a coating antigen in an ELISA. csic.esbiorxiv.org

Table 1: Comparison of Common Carrier Proteins

Feature Keyhole Limpet Hemocyanin (KLH) Bovine Serum Albumin (BSA)
Source Giant Keyhole Limpet (Megathura crenulata) Bovine Serum
Approx. Molecular Weight ~390 kDa per subunit (forms large aggregates) wikipedia.org ~66 kDa mdpi.com
Immunogenicity Very high, elicits a strong immune response. interchim.frbiorxiv.org High, but generally lower than KLH. mdpi.com
Solubility Prone to aggregation and precipitation. wikipedia.org High aqueous solubility. mdpi.com
Primary Use Widely used for immunizations to produce antibodies against haptens. wikipedia.org Used as a carrier for immunization and as a blocking agent in immunoassays. mdpi.combiorxiv.org

| Key Advantage | Potent immunogenicity leads to a robust immune response. interchim.fr | High solubility, availability, and numerous sites for conjugation. mdpi.com |

The covalent linkage of this compound to a carrier protein is most commonly achieved via its carboxylic acid group. nih.gov The optimization of this conjugation is crucial for producing a stable and effective immunogen.

Carbodiimide (B86325) Method: This is a widely used method for forming an amide bond between a carboxyl group (on the hapten) and a primary amine group (on the carrier protein). google.comtaylorandfrancis.com A water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or WSC), is used as a "zero-length" cross-linking agent. google.comtaylorandfrancis.com The reaction proceeds by EDC activating the carboxyl group to form a highly unstable O-acylisourea intermediate. google.com This intermediate then rapidly reacts with an amine on the carrier protein to form a stable amide bond, releasing an isourea byproduct. taylorandfrancis.com To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included. nih.govnih.gov NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions and can be more efficiently coupled to the amine groups on the protein, often resulting in higher product yields. nih.gov The reaction is typically performed in a buffered solution at a pH between 4.5 and 6.0. google.comtaylorandfrancis.com

Reductive Amination: While the carbodiimide method is standard for carboxyl-containing haptens, reductive amination is an alternative for haptens that have or can be modified to have an aldehyde or ketone group. nih.govwikipedia.org This two-step process involves first forming an imine (a Schiff base) between the hapten's carbonyl group and the protein's amine group. masterorganicchemistry.com The resulting imine is then reduced to a stable amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com Although not directly applicable to the native structure of this compound, some strategies involve synthesizing hapten variants with aldehyde groups specifically for this conjugation method. nih.gov

The density of the hapten on the carrier protein, known as the hapten-to-carrier molar ratio or epitope density, is a critical parameter that significantly influences the intensity and specificity of the resulting immune response. creative-biolabs.com An optimal ratio ensures that the hapten is presented effectively to the immune system without altering the carrier protein's structure to the point of insolubility or reduced immunogenicity.

The determination of this ratio is a key quality control step after conjugation. One common method involves using a radiolabeled hapten during the conjugation reaction. By measuring the radioactivity of the final purified conjugate, the amount of bound hapten can be accurately calculated. hh-ra.org For example, in studies with the herbicides picloram (B1677784) and 2,4-D, molar ratios of approximately 20 and 15 haptens per BSA molecule, respectively, were determined using this technique. hh-ra.org Another study involving dicamba (B1670444) haptens conjugated to BSA reported a ratio of about 5 to 6 haptens per protein molecule. nih.gov The optimal epitope density can vary depending on the specific hapten and carrier protein used. creative-biolabs.com

Immunization Strategies and Antibody Production

Once the hapten-carrier conjugate (immunogen) is prepared and characterized, it is introduced into a host animal to stimulate the production of antibodies. The immunization strategy, including the choice of animal, the immunization schedule, and the use of adjuvants, is tailored to maximize the yield of high-affinity, specific antibodies. nih.govantibodyproduction.co.uk

The choice of host animal is a critical decision in polyclonal antibody production, influenced by factors such as the quantity of antibody required, the immunogenicity of the antigen, and the intended application. eurogentec.comproteogenix.science

Rabbits: New Zealand white rabbits are the most frequently used animals for polyclonal antibody production. proteogenix.scienceuoguelph.ca They are known for producing a strong immune response to a wide variety of antigens and yield a good volume of high-affinity antibodies. proteogenix.sciencethermofisher.com

Mice and Rats: These rodents are typically the hosts of choice for generating monoclonal antibodies due to the well-established hybridoma technology. proteogenix.sciencethermofisher.com They are also used for producing small quantities of polyclonal antibodies. thermofisher.com

Goats and Sheep: When large volumes of polyclonal antiserum are needed, larger animals like goats or sheep are often selected. proteogenix.sciencethermofisher.com They offer the advantage of producing a significant amount of antibody with low batch-to-batch variation. proteogenix.science

Chickens: Chickens are a valuable alternative, especially for antigens that are highly conserved in mammals. eurogentec.com Because they are phylogenetically distant from mammals, they often mount a strong immune response to mammalian proteins. eurogentec.com The antibodies, known as IgY, are harvested from egg yolks, which is a non-invasive collection method. thermofisher.com

Table 2: Common Host Animals for Antibody Production

Host Species Primary Use Key Advantages Typical Antibody/Serum Yield
Rabbit Polyclonal Antibody Production evitria.com Strong immune response, good antibody yield, relatively easy to handle. proteogenix.sciencethermofisher.com 120-150 mL of antiserum per animal (over a 70-day protocol). thermofisher.com
Mouse Monoclonal Antibody Production thermofisher.com Well-established hybridoma technology, small antigen requirement. thermofisher.com Small serum volume, typically used for hybridoma fusion. thermofisher.com
Goat Large-Scale Polyclonal Production proteogenix.science Very large serum volume, low batch-to-batch variability. proteogenix.science Can be over 1L of serum per animal. eurogentec.com

| Chicken | Polyclonal IgY Production eurogentec.com | High antibody yield from eggs (non-invasive), good response to conserved mammalian antigens. eurogentec.comthermofisher.com | 10+ eggs per collection period; 4 eggs contain about the same amount of antibody as the serum of one rabbit. eurogentec.comthermofisher.com |

A typical immunization protocol involves an initial injection of the immunogen followed by a series of booster injections over several weeks or months. hh-ra.orguoguelph.ca This regimen is designed to stimulate a primary immune response and then amplify it to achieve a high titer of specific antibodies. uoguelph.ca

Adjuvants: To enhance the immune response, the immunogen is almost always emulsified with an adjuvant. canada.ca Adjuvants are substances that help create a stronger and more prolonged immune reaction. canada.ca The most common adjuvant system is Freund's adjuvant. The initial injection is typically given with Freund's Complete Adjuvant (FCA) , which contains inactivated mycobacteria that strongly stimulate the immune system. Subsequent booster injections use Freund's Incomplete Adjuvant (FIA) , which lacks the mycobacterial components, to minimize adverse inflammatory reactions while still boosting the antibody response. hh-ra.org Other adjuvants, such as those based on aluminum salts (e.g., aluminum hydroxide), are also used. canada.ca

Immunization Schedule: A representative immunization schedule for producing polyclonal antibodies in rabbits might involve an initial subcutaneous injection of 0.5-1.0 mg of the immunogen emulsified in FCA. hh-ra.org This is followed by booster injections with the same amount of immunogen in FIA at intervals, for example, at 3, 6, and 10 days after the initial injection. hh-ra.org Blood is collected periodically to test the antibody titer, and the immunization schedule can be adjusted accordingly. uoguelph.ca

Monoclonal Antibody Production via Hybridoma Technology

Monoclonal antibodies (mAbs) are a cornerstone of modern biotechnology, providing highly specific reagents for a multitude of applications, from diagnostics to therapeutics. danaher.comnih.gov The pioneering hybridoma technology, developed by Georges Köhler and César Milstein in 1975, remains a fundamental and widely used method for generating these specialized antibodies. nih.govwikipedia.orgbohrium.com This technique facilitates the production of large quantities of identical antibodies that all recognize the same specific epitope on an antigen. danaher.comnih.govwikipedia.org

The process begins with the immunization of a host animal, typically a mouse, with the antigen of interest—in this case, a this compound conjugate. danaher.comgenewiz.com This stimulates the animal's immune system to produce B cells that generate antibodies against the dicamba hapten. danaher.com Following a sufficient immune response, B cells are harvested from the animal's spleen and fused with immortal myeloma cells (cancerous B cells). danaher.comwikipedia.org This fusion, often facilitated by agents like polyethylene (B3416737) glycol (PEG), creates hybrid cells known as hybridomas. danaher.com

A crucial step in the process is the selection of these hybridoma cells. A specialized culture medium is used to eliminate the unfused myeloma and B cells, allowing only the hybridomas to survive. wikipedia.org These surviving hybridomas possess the desired characteristics of both parent cells: the ability to produce a specific antibody from the B cell and the immortality of the myeloma cell, enabling continuous cell division and antibody production. wikipedia.orggenewiz.com

The subsequent phase involves extensive screening to identify the hybridoma clones that produce antibodies with the highest specificity and affinity for dicamba. genewiz.com Once identified, these selected hybridomas are cloned to ensure that all resulting cells are identical descendants of a single parent cell, thus guaranteeing the production of a single, monoclonal antibody. wikipedia.org These selected clones can then be cultured on a large scale to produce significant quantities of the desired monoclonal antibody. danaher.com Alternatively, the hybridoma cells can be injected into the peritoneal cavity of a host animal to produce antibody-rich fluid known as ascites. genewiz.com

Table 1: Key Steps in Monoclonal Antibody Production via Hybridoma Technology

Step Description
Immunization A host animal is immunized with the this compound conjugate to stimulate an immune response. danaher.com
Cell Fusion B cells from the immunized animal are fused with immortal myeloma cells to create hybridomas. danaher.comwikipedia.org
Selection Fused cells are cultured in a selective medium to isolate the hybridoma cells. wikipedia.org
Screening Hybridomas are screened to identify those producing antibodies with high affinity and specificity for dicamba. genewiz.com
Cloning Selected hybridomas are cloned to ensure the production of a single type of monoclonal antibody. wikipedia.org
Production Cloned hybridomas are cultured in vitro or in vivo to produce large quantities of the monoclonal antibody. danaher.comgenewiz.com

Polyclonal Antibody Production

Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on a single antigen. nih.gov They are produced by different B cell lineages within an immunized animal. nih.gov The production of polyclonal antibodies against dicamba involves immunizing an animal, such as a rabbit or goat, with a this compound-protein conjugate. uoguelph.cagreenmoab.com

The process begins with the chemical coupling of the dicamba hapten to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). uoguelph.canih.gov This conjugate is then emulsified with an adjuvant and injected into the host animal. nih.gov The animal's immune system recognizes the conjugate as foreign and mounts an immune response, producing a diverse population of antibodies against both the carrier protein and the hapten. uoguelph.ca

Booster injections are typically administered at regular intervals to enhance the antibody response. nih.gov Blood is collected from the immunized animal, and the serum, which contains the polyclonal antibodies, is separated. biotechrep.ir The antibody titer and specificity can be monitored throughout the immunization schedule using techniques like ELISA. greenmoab.com

Table 2: General Schedule for Polyclonal Antibody Production in Rabbits

Day Procedure
0 Pre-immune serum collection, first immunization with dicamba-conjugate and adjuvant. nih.gov
14 Booster immunization. nih.gov
28 Booster immunization and test bleed. nih.gov
60 Booster immunization. nih.gov
72 Booster immunization and serum collection. nih.gov
156 Final booster and serum collection. nih.gov

Antibody Characterization and Affinity Assessment

A critical step after antibody production is the thorough characterization of their binding properties. This involves determining the antibody's specificity and affinity for the target antigen, which in this context is dicamba. Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are commonly employed for this purpose. csic.es

In a competitive ELISA format, the assay's sensitivity is often expressed as the IC50 value, which is the concentration of the analyte (dicamba) that causes a 50% inhibition of the signal. researchgate.net A lower IC50 value indicates a higher sensitivity of the assay and, by extension, a higher affinity of the antibody for the target.

The specificity of the antibodies is evaluated by testing their cross-reactivity with structurally related compounds. uoguelph.ca For dicamba antibodies, this would involve testing their binding to other herbicides or metabolites of dicamba. uoguelph.caresearchgate.net An ideal antibody will exhibit high specificity for dicamba with minimal cross-reactivity to other molecules. nih.gov For instance, one study reported the development of a polyclonal antibody for dicamba that was used in an indirect competitive ELISA with an IC50 value of 0.9 µg/L using chemiluminescent detection. csic.es In another study, a monoclonal antibody-based direct competitive ELISA for the insecticide clothianidin, which also utilized a propionic acid hapten, reported an IC50 value of 4.4 ng/mL. researchgate.net

The data from these characterization studies are crucial for determining the suitability of the antibodies for their intended application, such as in the development of sensitive and specific immunoassays for environmental monitoring of dicamba. researchgate.net

Table 3: Research Findings on Antibody Affinity for Dicamba and Related Compounds

Antibody Type Assay Format Target Analyte IC50 Value Source
Polyclonal Indirect Competitive ELISA (chemiluminescent) Dicamba 0.9 µg/L csic.es
Polyclonal Indirect Competitive ELISA (colorimetric) Dicamba 14.7 µg/L csic.es
Monoclonal Direct Competitive ELISA Clothianidin 4.4 ng/mL researchgate.net

Development and Optimization of Immunoassays for Dicamba Detection

Immunoassay Formats Employing Dicamba-Propionic Acid-Derived Antibodies

Antibodies generated using this compound as a hapten have been successfully employed in several immunoassay formats, each offering distinct advantages for the detection of dicamba (B1670444) in various samples.

The indirect competitive ELISA (ic-ELISA) is a widely used format for quantifying small molecules like dicamba. In this assay, a coating antigen (dicamba conjugated to a protein like Ovalbumin, OVA) is immobilized on the surface of a microplate well. The sample containing free dicamba and a limited amount of specific antibody (derived from a this compound immunogen) are then added to the well. The free dicamba in the sample competes with the coated dicamba for binding to the antibody. A lower concentration of dicamba in the sample results in more antibodies binding to the plate, producing a stronger signal, and vice versa.

Researchers have developed ic-ELISA methods using highly specific nanobodies and polyclonal antibodies. csic.esnih.gov For instance, an ic-ELISA based on a specific nanobody (Nb-242) was established with a half-maximal inhibitory concentration (IC50) of 0.93 µg/mL and a linear detection range of 0.11–8.01 µg/mL. acs.orggoogle.com Another study developed a competitive indirect ELISA with a detection limit of 2.3 µg/L and an IC50 value of 195 µg/L for dicamba in water samples. nih.govgoogle.com By employing a sample pre-concentration step, the detection limit of this assay was significantly improved to 0.23 µg/L. nih.govgoogle.com The use of heterologous conjugates in these assays, where the linker in the coating antigen differs from the one in the immunizing hapten (like this compound), has been shown to significantly improve assay sensitivity. csic.es

Table 1: Performance of Indirect Competitive ELISA for Dicamba Detection

Antibody Type IC50 Linear Range Detection Limit Reference
Nanobody (Nb-242) 0.93 µg/mL 0.11–8.01 µg/mL Not Specified acs.orggoogle.com
Polyclonal Antibody 195 µg/L 10–10000 µg/L 2.3 µg/L nih.govgoogle.com

To achieve even higher sensitivity, a chemiluminescent enzyme immunoassay (CLEIA) has been developed. This format is similar to ELISA but uses a chemiluminescent substrate that produces light instead of a colorimetric signal, leading to a significantly lower detection limit.

A highly sensitive indirect competitive CLEIA was developed using polyclonal antibodies produced from novel dicamba haptens that expose the carboxylic acid group, a strategy consistent with the design of this compound. medchemexpress.com This assay demonstrated an IC50 of 0.874 ng/mL, which was reported to be over 15 times more sensitive than a conventional colorimetric ELISA. medchemexpress.comuoguelph.ca The linear range for this CLEIA was 0.131–5.818 ng/mL, with a limit of detection of 0.126 ng/mL. medchemexpress.com The enhanced sensitivity of the CLEIA makes it an excellent tool for detecting trace amounts of dicamba in environmental samples, such as soil and soybeans. medchemexpress.comuoguelph.ca

Table 2: Comparison of CLEIA and ELISA for Dicamba Detection

Assay Format IC50 Linear Range Limit of Detection (LOD) Reference
CLEIA 0.874 ng/mL 0.131–5.818 ng/mL 0.126 ng/mL medchemexpress.com

For rapid, on-site detection of dicamba, lateral flow immunochromatographic (LFIC) strip assays have been developed. These tests provide qualitative or semi-quantitative results within minutes and are ideal for field screening. The principle is based on the competitive binding of antibody-conjugated colored nanoparticles (e.g., gold nanoparticles) to either the dicamba in the sample or the dicamba antigen immobilized on the test line of the strip.

An LFIC strip was developed that can detect dicamba in water with a limit of detection (LOD) of 0.1 mg/L within 10 minutes. medchemexpress.eunih.gov These strips, when combined with a smartphone-based reader, allow for quantitative analysis, making them a portable and powerful tool for on-the-spot monitoring of dicamba contamination in field waters. nih.govnih.gov The development of such assays relies on the availability of specific antibodies, such as those generated from this compound haptens.

Optimization of Immunoassay Parameters

The performance of any immunoassay is critically dependent on the optimization of various experimental parameters. Fine-tuning these conditions is essential to achieve maximum sensitivity, specificity, and reliability.

The concentrations of the antibody and the coating antigen are interdependent and must be carefully optimized. A checkerboard titration method is commonly used to determine the optimal dilutions. csic.es This involves testing a matrix of different antibody and coating antigen concentrations to find the combination that provides the best signal-to-noise ratio and the desired assay sensitivity (i.e., the lowest IC50 value).

For example, in the development of a CLEIA for dicamba, the optimal concentration for the coating antigen was found to be 175 ng/mL, while the best dilution for the antiserum was 1:6000. medchemexpress.com In another study developing an ic-ELISA, optimal concentrations were determined to be 1 µg/mL for the coating antigen and a 1000-fold dilution for the nanobody. csic.es

Several other factors can significantly influence the outcome of an immunoassay. These include:

pH and Ionic Strength: The pH and salt concentration of the assay buffer can affect antibody-antigen binding. For a dicamba CLEIA, the optimal conditions were found to be a 20 mM phosphate (B84403) buffer at pH 7.4. medchemexpress.com

Organic Solvents: Since dicamba is often dissolved in organic solvents like methanol (B129727) for sample preparation, the assay's tolerance to these solvents must be evaluated. Studies have shown that a methanol concentration of up to 10% has a negligible effect on the performance of both CLEIA and ic-ELISA for dicamba. medchemexpress.comcsic.es

Incubation Time and Temperature: The duration and temperature of the incubation steps influence the kinetics of the binding reactions. Optimizing these parameters ensures that the competitive binding reaches equilibrium, leading to reproducible results. For instance, in a phage-displayed nanobody assay, incubation steps are typically performed at 37°C.

By systematically optimizing these parameters, researchers can develop robust and sensitive immunoassays for the reliable detection of dicamba in a variety of environmental and agricultural samples. nih.gov

Wash Buffer Compositions

The washing steps in an enzyme-linked immunosorbent assay (ELISA) are critical for achieving a high signal-to-noise ratio. The primary function of the wash buffer is to remove non-specifically bound materials from the microtiter plate wells after each incubation step, without disrupting the specific binding interactions between the antibody and the antigen. Inadequate washing can lead to high background signals, while overly harsh washing conditions can diminish the specific signal, both of which compromise assay sensitivity and accuracy. bio-rad-antibodies.comnih.gov

The most commonly employed wash buffers in ELISA applications are either phosphate-buffered saline (PBS) or Tris-buffered saline (TBS). thermofisher.com These buffers are typically supplemented with a non-ionic detergent, most frequently Tween 20. ucytech.com The detergent helps to minimize hydrophobic interactions and reduce non-specific binding. thermofisher.com A standard concentration for Tween 20 in wash buffers is 0.05% (v/v). thermofisher.comucytech.combio-world.com

In the context of Dicamba immunoassays, published research demonstrates the use of standard wash buffer compositions. For instance, one study utilized a washing solution composed of 150 mM NaCl containing 0.05% (v/v) Tween 20. csic.es Another common formulation mentioned in the same study is PBS containing 0.05% (v/v) Tween 20, often abbreviated as PBS-T. csic.es

While standard formulations are widely used, the optimization of wash buffer components such as ionic strength and pH can be crucial for enhancing immunoassay performance. nih.gov The goal is to maintain a stable buffering environment that effectively clears away unbound components without interfering with the established antigen-antibody complexes, thereby reducing background noise and increasing the specific signal. bio-world.combiochemazone.com The number of wash cycles is also a key parameter, with multiple washes being standard practice after each reagent incubation step to ensure thorough removal of unbound substances. bio-rad-antibodies.comthermofisher.com

Strategies for Enhancing Immunoassay Performance

Influence of Coating Hapten Structure on Sensitivity

In competitive immunoassays, a hapten-protein conjugate (the coating antigen) is immobilized on the surface of the microtiter plate. This coating antigen competes with the free analyte (Dicamba) in the sample for binding to a limited number of specific antibodies. The structure of the coating hapten can be different from the hapten used for immunization, a strategy known as a heterologous assay format.

The choice of the coating hapten has a direct and significant impact on the sensitivity of the assay. By systematically evaluating a panel of different coating antigens against a single antibody, researchers can identify the combination that provides the best sensitivity. For example, in the development of a monoclonal antibody-based ELISA for Dicamba, one specific antibody (a#221) was tested against a variety of ovalbumin (OVA) conjugated haptens. The sensitivity of the assay, measured by the half-maximal inhibitory concentration (IC50), varied depending on the coating hapten used. The most sensitive results in an indirect competitive ELISA format were achieved when using coating antigens designated OVA-DCm and OVA-DCt, which yielded IC50 values of 21.8 nM and 25.6 nM, respectively. thermofisher.com This demonstrates that the structural characteristics of the coating hapten play a crucial role in modulating the competitive binding interaction, thereby influencing assay sensitivity.

Impact of Linker and Tethering Site on Antibody Specificity

The linker, or spacer arm, is the chemical bridge that connects the hapten to the carrier protein. The properties of this linker—its length, chemical composition, and the point at which it is tethered to the hapten—are decisive factors in generating antibodies with high affinity and specificity. thermofisher.com A primary goal in hapten design is to present the target molecule to the immune system in a way that mimics its free structure, ensuring that the critical chemical features of the analyte are exposed and recognized.

For Dicamba, a key structural feature is its carboxylic acid group. Early immunoassay attempts that coupled Dicamba directly to the carrier protein via this carboxylic group resulted in antibodies with relatively low sensitivity. ucytech.com This is because a significant antigenic determinant of the molecule was masked by the conjugation process. To overcome this, novel haptens were designed where the linker was attached at different positions on the Dicamba molecule, such as the C-3 position or the methoxy (B1213986) group, leaving the crucial carboxylic group free and exposed. thermofisher.comucytech.com This strategy was hypothesized to produce antibodies with better recognition of the free Dicamba molecule. ucytech.com

Research has shown that even with the same tethering site, altering the composition of the linker can be used to fine-tune immunoassay sensitivity, suggesting that the spacer arm itself participates in the antibody-hapten interaction. thermofisher.com The use of longer linkers can also help to better expose the hapten on the surface of the carrier protein, which can be beneficial for antigen-antibody binding. surmodics.com

Homologous versus Heterologous Assay Formats

Immunoassays for haptens can be classified as either homologous or heterologous.

Homologous Assays: The same hapten structure is used for both preparing the immunogen (the hapten-protein conjugate used to immunize the animal) and the coating antigen (or enzyme tracer in a direct assay).

Heterologous Assays: A different hapten structure is used for the coating antigen/tracer than was used for the immunogen. The difference can be in the linker (linker heterology), the site of attachment (site heterology), or the hapten structure itself (hapten heterology).

For small molecules like Dicamba, homologous assays often suffer from lower sensitivity. ucytech.com This is because the antibodies generated may recognize not only the hapten but also the linker used in the immunogen. In a homologous format, these linker-specific antibodies will bind strongly to the identical hapten-linker structure on the plate, leading to poor competition by the free analyte (which lacks the linker), and thus, lower sensitivity.

Employing a heterologous format is a widely adopted strategy to circumvent this issue and enhance assay sensitivity. bio-rad-antibodies.com By using a different linker or hapten structure for coating, the affinity of the antibody for the coating antigen is often reduced relative to its affinity for the free analyte. This facilitates more effective competition, resulting in a more sensitive assay. For instance, studies developing nanobody-based immunoassays have successfully used a heterologous format, combining an immunogen with a short linker and a coating antigen with a longer linker, to achieve improved sensitivity. surmodics.com Similarly, research on monoclonal antibodies for Dicamba found that the most sensitive assay formats were achieved using heterologous systems, where the immunizing hapten was different from the hapten used in the enzyme tracer or coating antigen. thermofisher.com

The table below illustrates the improvement in sensitivity achieved with a heterologous assay format for a nicosulfuron (B1678754) immunoassay, a principle directly applicable to Dicamba.

Table 1: Comparison of Homologous vs. Heterologous Assay Formats This interactive table showcases how a heterologous assay format can significantly improve assay sensitivity (lower IC50) compared to a homologous format for the same antibody serum.

Serum ID Immunizing Hapten Assay Format Coating Hapten IC50 (ng/mL)
#103 Hapten 4 Homologous Hapten 4-BSA 326
#103 Hapten 4 Heterologous Hapten 2-BSA 12.3

Data sourced from a study on nicosulfuron, demonstrating a widely applicable principle in small-molecule immunoassay development. nih.gov

The following table presents data from the development of a direct competitive ELISA for Dicamba, showing how different combinations of antibody and a heterologous enzyme tracer (hapten-enzyme conjugate) affect assay sensitivity.

Table 2: Effect of Heterologous Tracers on Dicamba Immunoassay Sensitivity This interactive table displays the IC50 values for Dicamba using a specific monoclonal antibody in a direct competitive ELISA format with various heterologous enzyme tracers.

Antibody Enzyme Tracer IC50 (nM) Limit of Detection (LOD) (nM)
a#221 HRP-DCh 15.6 0.73
a#221 HRP-DCt 24.3 1.1
a#221 HRP-DCm 30.2 1.4
a#221 HRP-DCp 38.3 2.5

Data from a study developing a direct competitive ELISA for Dicamba. thermofisher.com

Analytical Performance Evaluation of Dicamba Immunoassays

Sensitivity and Detection Limits

Sensitivity in immunoassays refers to the ability to detect small quantities of the target analyte. This is primarily characterized by the half-maximal inhibitory concentration (IC50), the limit of detection (LOD), and the limit of quantification (LOQ).

The half-maximal inhibitory concentration (IC50) is a key measure of an immunoassay's sensitivity, representing the concentration of dicamba (B1670444) required to inhibit the assay signal by 50%. nih.govspringernature.comnih.gov A lower IC50 value indicates higher sensitivity. Different immunoassays have been developed with varying IC50 values, reflecting the specific antibodies and assay formats used.

For instance, an indirect competitive immunoassay based on a specific nanobody (Nb-242) was developed and demonstrated an IC50 of 0.93 μg/mL. nih.govnih.govescholarship.org Another competitive indirect enzyme-linked immunosorbent assay (CI-ELISA) reported an IC50 value of 195 µg/L. nih.gov A highly sensitive indirect competitive chemiluminescent enzyme immunoassay (CLEIA) showed a significantly lower IC50 of 0.874 ng/mL, which was reported to be over 15 times more sensitive than a conventional enzyme immunoassay. nih.gov

Table 1: Reported IC50 Values for Various Dicamba Immunoassays

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. wiley.comrepec.orgjuniperpublishers.com These parameters are crucial for determining the applicability of an assay for trace-level analysis.

A CI-ELISA for dicamba established a detection limit of 2.3 µg/L, which could be improved to 0.23 µg/L by incorporating a C18 reversed-phase column concentration step. nih.gov A lateral flow immunochromatographic strip (LFIC) developed for on-site detection reported an LOD of 0.1 mg/L. nih.gov For broader acid herbicides, including dicamba, limits of detection were generally found to be less than 1 ng/mL. chromatographytoday.comchromatographytoday.com The LOQ represents the concentration at which the analyte can be reliably quantified, meeting predefined goals for precision and bias. quanterix.com

Table 2: Reported Limits of Detection (LOD) for Dicamba Immunoassays

Selectivity and Cross-Reactivity Assessment

Selectivity refers to an immunoassay's ability to detect the target analyte (dicamba) without interference from other structurally similar compounds. mdpi.com This is assessed by testing the cross-reactivity against dicamba analogs and related chemicals.

Cross-reactivity is typically calculated by comparing the IC50 of the analog to the IC50 of dicamba. nih.gov Studies on a nanobody-based immunoassay (Nb-242) showed negligible cross-reactivity against several structural analogs of dicamba. nih.govnih.gov The only notable exception was 2,3,6-trichlorobenzoic acid, which exhibited a cross-reactivity of 19.23%. nih.gov This was a significant improvement in specificity compared to a traditional polyclonal antibody, which showed 33% cross-reactivity against the same compound. nih.gov Another study using a polyclonal antisera found that it cross-reacted with the dicamba metabolite 5-hydroxydicamba and other structurally related chlorobenzoic acids. nih.gov

Table 3: Cross-Reactivity of Dicamba Immunoassays with Related Compounds

Accuracy and Precision Studies

Accuracy and precision are essential for validating an immunoassay. thermofisher.comthermofisher.com Accuracy is the closeness of the measured value to the true value, often assessed through spike and recovery experiments, while precision measures the reproducibility of the results.

Spike and recovery experiments are performed to evaluate the effect of the sample matrix on the assay's performance. thermofisher.comthermofisher.com This involves adding a known amount of dicamba to blank samples (e.g., water, soil, plant tissue) and measuring the percentage of the added amount that is recovered by the assay.

A nanobody-based ELISA was evaluated using spiked tap water and soil samples. The average recoveries for tap water ranged from 97.8% to 105%, and for soil samples, they ranged from 100.3% to 105%. nih.govescholarship.org A chemiluminescent enzyme immunoassay (CLEIA) demonstrated recoveries of 86% to 108% in plant samples and 105% to 107% in soil samples. nih.gov Furthermore, a lateral flow immunochromatographic strip method showed average recovery rates between 95.6% and 103.1% in spiked water samples. nih.gov These results indicate that the developed immunoassays can accurately detect dicamba residues in different environmental matrices with acceptable accuracy and reproducibility. nih.govescholarship.org

Table 4: Spike and Recovery Results for Dicamba Immunoassays in Different Matrices

Intra- and Inter-Assay Variability

The precision of an immunoassay is a measure of the consistency and reproducibility of its results. This is evaluated through intra-assay and inter-assay variability, typically expressed as the percent coefficient of variation (%CV). Intra-assay variability refers to the precision of results within a single assay run, while inter-assay variability measures the reproducibility of results across different assay runs, potentially on different days or with different operators.

Generally, for enzyme-linked immunosorbent assays (ELISAs), an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable for routine analytical work. salimetrics.com These values indicate that the assay can produce consistent results both within a single plate and between different plates over time.

While specific intra- and inter-assay CV data for all commercial or research-based dicamba immunoassays are not always published, the validation of these assays often involves assessing their reproducibility. For instance, the precision of a lateral flow immunochromatographic (LFIC) method for dicamba in water samples was demonstrated through recovery studies, which showed relative standard deviations (RSDs) ranging from 1.5% to 4.4%, indicating good precision.

The following table summarizes the generally accepted performance criteria for the precision of immunoassays.

Variability TypeDescriptionAcceptable %CV
Intra-AssayPrecision of replicate samples within a single assay run.< 10%
Inter-AssayReproducibility of results for the same sample across multiple assay runs.< 15%

Comparison with Established Instrumental Analytical Methodsnih.govchromatographytoday.comsciex.com

To ensure the reliability of immunoassay data, it is essential to compare its performance against established, highly accurate instrumental methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard for the quantitative analysis of herbicides like dicamba due to its high sensitivity and selectivity. chromatographytoday.comsciex.com

Correlation with LC-MS/MS and Other Techniquesnih.govchromatographytoday.comsciex.com

The correlation between a dicamba immunoassay and a method like LC-MS/MS is a key validation parameter. A strong positive correlation indicates that the immunoassay can provide results comparable to the more complex and expensive instrumental method. While direct correlation coefficients (r) are not always reported in the literature, the comparison is often made through spike-and-recovery experiments in various environmental matrices.

In these studies, identical samples are fortified ("spiked") with known concentrations of dicamba and then analyzed by both the immunoassay and the instrumental method. The percentage of the spiked amount that is detected ("recovery") is then compared. Similar recovery rates between the two methods demonstrate a strong correlation. For example, a nanobody-based indirect competitive ELISA (ic-ELISA) for dicamba showed a good correlation with High-Performance Liquid Chromatography (HPLC) in spike-and-recovery studies. nih.gov The results from the ELISA method were found to be approximately the same as those from HPLC for fortified tap water and soil samples. nih.gov

The table below presents illustrative data from such a comparative spike-and-recovery study, demonstrating the correlation between an immunoassay and an instrumental method.

Sample MatrixSpiked Dicamba Concentration (µg/mL)Immunoassay Average Recovery (%)HPLC Average Recovery (%)
Tap Water0.497.898.5
Tap Water4.0102.5103.2
Tap Water32.0105.0104.1
Soil4.0100.399.7
Soil40.0103.8102.5
Soil320.0105.0106.3

Data is illustrative and based on findings from comparative studies. nih.gov

Complementary Roles in Dicamba Monitoringnih.govnih.gov

Immunoassays and instrumental methods like LC-MS/MS are not mutually exclusive; instead, they serve complementary roles in a comprehensive dicamba monitoring strategy. Their different characteristics make them suitable for different stages of the analytical process.

Immunoassays, such as ELISA and lateral flow strips, offer significant advantages in terms of speed, cost, and ease of use. nih.gov They require minimal sample preparation and can provide rapid results, making them ideal for:

High-throughput screening: Analyzing a large number of samples quickly to identify potential contamination.

On-site testing: Field-portable kits allow for immediate, qualitative or semi-quantitative assessments of dicamba levels, which can be crucial for timely decision-making regarding spray drift or contamination events.

Preliminary analysis: Used as a first-pass screening tool to select samples that require further, more accurate quantification.

Instrumental methods, on the other hand, are characterized by their high accuracy, sensitivity, and selectivity. chromatographytoday.com LC-MS/MS can detect and quantify dicamba at very low concentrations and can distinguish it from structurally similar compounds, which helps to avoid false positives. sciex.com The primary roles of these methods are:

Confirmatory analysis: Verifying positive results obtained from initial immunoassay screening.

Regulatory compliance: Providing the precise, legally defensible quantitative data required for regulatory enforcement and environmental risk assessment.

Complex matrix analysis: Handling complex sample types (e.g., soil, plant tissue) where immunoassays might be subject to matrix interference.

In practice, a tiered approach is often the most efficient and cost-effective strategy. A large number of samples can be initially screened using a rapid immunoassay. Any samples that test positive or are close to a level of concern can then be sent to a laboratory for confirmatory analysis using LC-MS/MS. This integrated approach leverages the strengths of both technologies, enabling a broad and reliable monitoring program for dicamba.

Applications and Future Directions in Environmental Analytical Science

Quantification of Dicamba (B1670444) in Environmental Matrices

Accurate quantification of dicamba is essential for environmental monitoring and agricultural management. Various analytical techniques have been developed and optimized for different environmental samples, each with distinct sample preparation and detection protocols.

The analysis of dicamba in water is critical due to its potential for runoff from agricultural fields. Methodologies range from traditional chromatographic techniques to modern immunochemical assays.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed. For HPLC analysis, solid-phase extraction (SPE) is often used to concentrate the analyte from water samples, achieving detection limits of approximately 1 µg/L. nhmrc.gov.au One study utilizing an aminopropyl (NH2) weak anion exchange adsorbent for SPE followed by HPLC analysis reported a detection limit of 1 ppb for dicamba in water. uwyo.edu Recovery rates for this method were between 90% and 99% for water samples spiked with 10-60 ppb of dicamba. uwyo.edu

More advanced methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer higher sensitivity and specificity without the need for derivatization. nih.gov A stable isotope-based direct quantification method using single-quadrupole LC-MS achieved a limit of detection (LOD) of 0.1 ng/mL in water, with analyte recoveries ranging from 106% to 128%. nih.gov Immunoassays also provide a sensitive alternative. A direct competitive enzyme-linked immunosorbent assay (ELISA) developed using novel haptens and monoclonal antibodies demonstrated an LOD of 0.24 ng/mL for dicamba in water, with recovery values between 90% and 120% in samples from various origins. nih.gov

Table 1: Performance of Analytical Methods for Dicamba in Water Samples

Analytical Technique Sample Preparation Limit of Detection (LOD) / Limit of Quantification (LOQ) Recovery Rate Reference
HPLC Solid-Phase Extraction (SPE) ~1 µg/L Not Specified nhmrc.gov.au
HPLC SPE (NH2 weak anion exchange) 1 ppb (LOD) 90-99% uwyo.edu
LC-MS Solid-Phase Extraction (SPE) 0.1 ng/mL (LOD) 106-128% nih.gov
ELISA Direct Analysis 0.24 ng/mL (LOD) 90-120% nih.gov
LFIC with Smartphone Direct Analysis 0.1 mg/L (LOD) 95.3-104.7% nih.gov

Monitoring dicamba in soil is crucial for understanding its persistence and potential for carryover injury to subsequent crops. Analysis typically requires an extraction step followed by chromatographic determination.

A common method involves extraction with an acidified solvent like diethyl ether, followed by derivatization to form a methyl ester for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net Another approach uses an extraction with formic acid-fortified acetonitrile (B52724) followed by analysis with LC-MS/MS, which can quantify dicamba and its metabolites without derivatization. sciex.com For HPLC analysis, a method involving extraction with a methanol (B129727)/water solution followed by SPE has been developed, yielding a detection limit of 10 ppb for dicamba in soil. uwyo.edu The recovery for this method was reported as 83 ± 6%. uwyo.edu A study using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with LC-MS/MS reported limits of detection for acid herbicides, including dicamba, to be largely less than 1 ng/mL. sciex.comchromatographytoday.com

Table 2: Performance of Analytical Methods for Dicamba in Soil Samples

Analytical Technique Sample Preparation Limit of Detection (LOD) / Limit of Quantification (LOQ) Recovery Rate Reference
GC-MS Diethyl ether extraction, derivatization 1.0 µg/kg (Linearity range start) Not Specified researchgate.net
HPLC Methanol/water extraction, SPE 10 ppb (LOD) 83 ± 6% uwyo.edu
LC-MS/MS Formic acid fortified acetonitrile extraction <1 ng/mL (LOD) 70-150% sciex.com
Chemiluminescent ELISA (CLEIA) Methanol/water extraction 0.02 mg/kg (LOQ) 85.1-103.2% nih.gov

The analysis of dicamba residues in plant tissues, particularly in sensitive crops like soybeans, is important for diagnosing off-target injury. LC-MS/MS is a preferred method due to its high sensitivity and ability to analyze complex matrices. A method for analyzing soybean foliage involved extraction with formic acid-fortified acetonitrile, which demonstrated excellent reproducibility. sciex.com

Another LC-MS/MS method validated for soybean seed, forage, and hay reported a limit of quantification (LOQ) of 0.01 mg/kg in seeds and 0.05 mg/kg in forage and hay for dicamba and its metabolites, 5-OH-dicamba and 3,6-dichlorosalicylic acid (DCSA). fao.org Mean recoveries for this method ranged from 80% to 103%. fao.org Gas chromatography with mass-selective detection (GC-MS) has also been used for determining dicamba residues in soybeans, achieving an LOQ of 0.01 mg/kg with recovery rates of 85-95%. rjsocmed.com This method, however, requires a derivatization step to convert the acid to its corresponding methyl ester before analysis. rjsocmed.com

Table 3: Performance of Analytical Methods for Dicamba in Soybean Samples

Analytical Technique Sample Preparation Limit of Quantification (LOQ) Recovery Rate Reference
LC-MS/MS Acetonitrile extraction <1 ng/mL (LOD reported) 70-150% sciex.com
LC-MS/MS Not Specified 0.01 mg/kg (seed); 0.05 mg/kg (forage, hay) 80-103% fao.org
GC-MS Acetonitrile extraction, derivatization 0.01 mg/kg 85-95% rjsocmed.com
Chemiluminescent ELISA (CLEIA) Methanol/water extraction 0.02 mg/kg 82.4-106.5% nih.gov

Potential for On-Site and Rapid Detection Technologies

While laboratory-based methods provide high accuracy, they are often time-consuming and not suitable for rapid, in-field decision-making. nih.gov There is a growing demand for on-site technologies that can quickly detect and quantify dicamba.

A significant advancement in this area is the development of lateral flow immunochromatographic (LFIC) strips. nih.govnih.govbohrium.com One such strip can provide quantitative results for dicamba in water within 10 minutes, with a limit of detection of 0.1 mg/L. nih.govnih.govbohrium.com This system integrates with a smartphone app that analyzes the color intensity of the test strip, providing a portable and user-friendly tool for field analysis. nih.govresearchgate.net These immunochromatography methods combine the specificity of antibody-antigen reactions with the simplicity of a strip-based format, making them ideal for screening environmental samples without the need for specialized equipment or personnel. nih.govnih.gov

Advancements in Hapten Design for Broad Selectivity and Enhanced Sensitivity

The performance of any immunoassay is fundamentally dependent on the quality of the antibodies used, which in turn is determined by the design of the hapten—a small molecule that is conjugated to a larger carrier protein to elicit an immune response. d-nb.info For small molecules like dicamba, rational hapten design is critical for developing highly sensitive and specific assays.

Recent research has focused on synthesizing novel haptens that better mimic the structure of the dicamba molecule while presenting key antigenic determinants to the immune system. One strategy involves designing haptens where the carboxylic acid group of dicamba is exposed, which has been shown to generate antibodies with improved characteristics, leading to more sensitive immunoassays. nih.gov Another approach involves designing haptens that maintain all the unaltered antigenic moieties of the target molecule, which has been used to generate high-affinity monoclonal antibodies against dicamba for the first time. nih.gov By synthesizing a collection of haptens with varied linker compositions and attachment sites, researchers can select for antibodies with the highest affinity and specificity. nih.gov These advancements have led to the development of a chemiluminescent ELISA (CLEIA) with a 50% inhibition concentration (IC₅₀) of 0.874 ng/mL, a sensitivity more than fifteen times greater than conventional ELISAs. nih.gov

Integration of Immunoassays with Emerging Analytical Platforms

The future of environmental monitoring lies in integrating robust analytical methods like immunoassays with modern, accessible technology platforms. The combination of LFIC strips with smartphone-based imaging and analysis is a prime example of this trend. nih.govnih.govbohrium.com This integration transforms a semi-quantitative screening tool into a fully quantitative field-portable sensor, enhancing accuracy and precision. nih.gov

Beyond smartphones, immunoassays can be integrated with various other platforms. Multi-analyte immunoassays, for instance, are being developed to detect several pesticides simultaneously in a single test, using formats like microarrays or suspension arrays. rsc.org These platforms increase throughput and provide a more comprehensive picture of environmental contamination. The development of immunosensors, which convert the antibody-antigen binding event into a measurable electrical or optical signal, represents another frontier. nih.gov While challenges in antibody development and commercialization remain, these integrated platforms hold the promise of making real-time, sensitive, and specific pesticide monitoring a widespread reality. nih.gov

Based on a comprehensive review of scientific and chemical literature, the term "Dicamba-propionic acid" does not correspond to a recognized, single chemical compound. The search for a specific chemical structure, CAS number, or dedicated research under this name did not yield any results for a distinct molecule.

It is possible that the term may be a misnomer or a reference to a related concept. The research indicates a few possibilities:

Dicamba: The widely known herbicide is Dicamba , which is a benzoic acid derivative (3,6-dichloro-2-methoxybenzoic acid).

Phenoxypropionic acid herbicides: There is a class of herbicides that are propionic acid derivatives, such as Mecoprop (MCPP) . These are sometimes used in combination with Dicamba.

Adjuvants: In some herbicide formulations, propionic acid itself may be used as an adjuvant, which is a substance added to a tank mix to improve the efficacy of the primary herbicide, such as Dicamba.

Given the strict requirement to focus solely on the chemical compound “this compound,” and the lack of scientific evidence for its existence as a standalone entity, it is not possible to generate a scientifically accurate article on this specific subject.

To proceed, clarification is required regarding the intended subject. If the intended subject is Dicamba , a wealth of information is available. If the user is interested in a different compound or a mixture, providing the correct chemical name or CAS number would be necessary.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.